REACTION_SMILES
|
[CH2:12]1[O:13][CH:14]1[CH3:15].[CH2:27]([Cl:28])[Cl:29].[Cl:26].[O:1]=[C:2]1[NH:3][C:4](=[O:5])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21.[cH:16]1[cH:17][c:18]2[c:19]([n:20][cH:21][cH:22][cH:23]2)[cH:24][cH:25]1>>[O:1]=[C:2]1[N:3]([Cl:28])[C:4](=[O:5])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1NC(=O)c2ccccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc2ncccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1c2ccccc2C(=O)N1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |